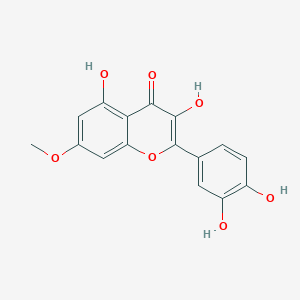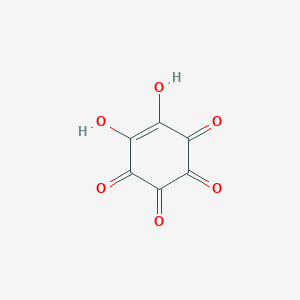
Saikosaponin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saikosaponin D is a saponin compound extracted from the roots of the Bupleurum plant, specifically Bupleurum chinense and Bupleurum scorzonerifolium . It is a principal active component of the plant and boasts a variety of pharmacologic effects, including anti-inflammatory, antioxidant, immunomodulatory, metabolic, and anti-tumor properties . This compound has drawn significant attention in recent years due to its potential in anti-tumor research .
Wirkmechanismus
Target of Action
Saikosaponin D (SSD) is an active compound derived from the traditional plant Radix bupleuri . It has been found to interact with several targets, including VEGFA, IL2, CASP3, BCL2L1, MMP2, and MMP1 . These targets play crucial roles in various biological processes, such as cell proliferation, apoptosis, and migration .
Mode of Action
SSD exhibits its therapeutic effects by interacting with its targets. Molecular docking results have shown binding activity between the SSD monomer and these core targets . For instance, SSD has been found to suppress COX2 through the p-STAT3/C/EBPβ signaling pathway in liver cancer .
Biochemical Pathways
SSD affects several biochemical pathways. In the treatment of gastric cancer, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion . In the context of liver cancer, SSD controls proliferation through suppression of the p-STAT3/C/EBPβ signaling pathway, thereby inhibiting COX2 expression . In ADPKD cells, SSD suppresses proliferation by up-regulating autophagy via the CaMKKβ–AMPK–mTOR pathway .
Pharmacokinetics
Diverse studies have overcome the impediments of inadequate bioavailability using nanotechnology-based methods such as nanoparticle encapsulation, liposomes, and several other formulations .
Result of Action
The interaction of SSD with its targets leads to various molecular and cellular effects. For instance, SSD could inhibit gastric cancer cell proliferation, induce apoptosis, and inhibit cell migration and invasion . In liver cancer, SSD controls proliferation through suppression of the p-STAT3/C/EBPβ signaling pathway, thereby inhibiting COX2 expression .
Action Environment
The action of SSD is influenced by the cellular environment. For instance, SSD induces mitochondrial fragmentation and G2/M arrest in chemoresistant ovarian cancer cells . It is mediated via calcium signaling, up-regulation of the mitochondrial fission proteins Dynamin-related protein 1 (Drp1) and optic atrophy 1 (Opa1), and loss in mitochondrial membrane potential (MMP) .
Biochemische Analyse
Biochemical Properties
Saikosaponin D interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to increase cytosolic calcium level via direct inhibition of sarcoplasmic/endoplasmic reticulum Ca 2+ ATPase pump .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, inhibiting cell migration and invasion .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with core targets such as VEGFA, IL2, CASP3, BCL2L1, MMP2, and MMP1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin D involves several steps, starting from oleanolic acid, a widely available pentacyclic triterpenoid . The synthesis features the preparation of aglycones of high oxidation state, regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones . The 3-ketone intermediate is reduced using methyl 4-nitrobenzoate (Me4NBH(OAc)3), followed by protection with silylidene ketal and subsequent Dess-Martin oxidation .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Bupleurum species. The extraction process includes drying the roots, grinding them into a powder, and using solvents such as ethanol or methanol to extract the saponins . The extract is then purified using techniques like column chromatography to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Saikosaponin D undergoes various chemical reactions, including oxidation, reduction, and glycosylation .
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is used for the oxidation of hydroxyl groups to ketones.
Reduction: Methyl 4-nitrobenzoate (Me4NBH(OAc)3) is used for the reduction of ketones to diols.
Glycosylation: Gold (I)-catalyzed glycosylation is employed to attach glycan moieties to the aglycones.
Major Products: The major products formed from these reactions include various glycosylated derivatives of this compound, such as prosaikosaponin F, prosaikosaponin G, and saikosaponin Y .
Wissenschaftliche Forschungsanwendungen
Saikosaponin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is studied for its unique structural features and its potential as a precursor for synthesizing other bioactive compounds .
Biology: In biological research, this compound is investigated for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation . It has been shown to inhibit the proliferation of various tumor cells and modulate immune responses .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating cancers, inflammatory diseases, and metabolic disorders . It enhances the sensitivity to anti-tumor drugs and augments body immunity .
Industry: In the pharmaceutical industry, this compound is used as a marker for evaluating the quality of Bupleurum-based traditional Chinese medicines .
Vergleich Mit ähnlichen Verbindungen
Saikosaponin D is part of a family of saikosaponins, which includes Saikosaponin A, Saikosaponin B, Saikosaponin C, and Saikosaponin Y . These compounds share similar structural features but differ in their biological activities and therapeutic potentials .
Comparison:
Saikosaponin A: Exhibits strong anti-inflammatory effects but has less pronounced anti-tumor activity compared to this compound.
Saikosaponin B: Known for its immunomodulatory properties and potential in treating autoimmune diseases.
Saikosaponin C: Demonstrates antiviral and hepatoprotective effects.
Saikosaponin Y: Similar to this compound in structure but with distinct pharmacological activities.
Uniqueness: this compound stands out due to its potent anti-tumor properties and its ability to enhance the efficacy of other anti-tumor drugs . Its multi-faceted roles in modulating immune responses, promoting apoptosis, and inhibiting tumor cell proliferation make it a unique and promising compound in cancer therapy .
Eigenschaften
CAS-Nummer |
20874-52-6 |
|---|---|
Molekularformel |
C42H68O13 |
Molekulargewicht |
781.0 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24-,25-,26-,27+,28-,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42+/m1/s1 |
InChI-Schlüssel |
KYWSCMDFVARMPN-HRCXMRRKSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Piktogramme |
Irritant |
Synonyme |
saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |
Herkunft des Produkts |
United States |
Q1: What are the primary molecular targets of Saikosaponin D?
A1: this compound has been shown to interact with multiple molecular targets, impacting various cellular processes. These include:
- Akt/mTOR pathway: SSD inhibits the Akt/mTOR pathway, impacting cell proliferation, apoptosis, and autophagy. []
- STAT3 pathway: SSD inhibits STAT3 phosphorylation, contributing to its antiproliferative and pro-apoptotic effects in lung cancer cells. []
- HIF-1α/COX-2 pathway: SSD influences this pathway, potentially explaining its antitumor activity in hepatocellular carcinoma. [, ]
- Glucocorticoid receptor: SSD exhibits agonistic effects on the glucocorticoid receptor, suggesting a mechanism for its anti-inflammatory and antinephritic properties. [, ]
- Transient receptor potential ankyrin 1 (TRPA1): SSD acts as a TRPA1 antagonist, potentially contributing to its analgesic effects in neuropathic pain models. []
Q2: How does this compound affect cancer cell growth?
A2: Research indicates SSD inhibits cancer cell growth through multiple mechanisms, including:
- Inhibition of proliferation: SSD reduces cell viability and induces cell cycle arrest in various cancer cell lines, including pancreatic cancer, cervical cancer, and lung cancer. [, , , ]
- Induction of apoptosis: SSD promotes apoptosis, evidenced by increased apoptotic cell populations and caspase activation. [, , ]
- Suppression of invasion and metastasis: SSD reduces the migratory and invasive potential of cancer cells, suggesting a role in inhibiting metastasis. [, ]
- Inhibition of angiogenesis: SSD may disrupt angiogenesis, limiting tumor growth and spread. []
Q3: What is the role of this compound in inflammation?
A3: this compound exhibits anti-inflammatory effects, likely through:
- Suppression of inflammatory cytokines: SSD reduces the production of pro-inflammatory cytokines such as IL-2, IL-6, IL-1β, and TNF-α. [, ]
- Modulation of HMGB1/TLR4/NF-κB signaling: SSD inhibits this pathway, crucial for inflammatory responses, highlighting its therapeutic potential in lung injury. []
- Agonistic effects on the glucocorticoid receptor: This interaction may contribute to its anti-inflammatory properties. []
Q4: What are the potential therapeutic implications of this compound's interaction with the TGFβ1/BMP7/Gremlin1 pathway?
A4: SSD has been shown to regulate the TGFβ1/BMP7/Gremlin1 pathway, which plays a critical role in fibrosis. [] SSD's ability to modulate this pathway suggests its potential as a therapeutic agent for fibrotic diseases, including peritoneal fibrosis. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C42H68O13, and its molecular weight is 776.98 g/mol.
Q6: Are there any specific challenges regarding the stability or formulation of this compound?
A6: Yes, while SSD shows promise, its clinical application faces challenges related to poor bioavailability, stability, and solubility. []
Q7: Have any strategies been investigated to overcome the formulation challenges of this compound?
A7: Researchers are exploring various strategies to enhance SSD's therapeutic potential, including developing liposomal nanocarriers. [] These carriers improve SSD's stability, solubility, and bioavailability, allowing for more effective delivery and enhanced therapeutic efficacy. []
Q8: What is known about the pharmacokinetics of this compound?
A8: The pharmacokinetics of SSD remain an active area of research. While oral bioavailability is a limiting factor, studies suggest slow absorption and elimination patterns. []
Q9: Does this compound interact with drug-metabolizing enzymes?
A9: Yes, SSD has been shown to influence cytochrome P450 enzymes (CYPs), highlighting the potential for drug interactions. This emphasizes the need for careful consideration of potential drug interactions when co-administering SSD with other medications. []
Q10: What in vitro and in vivo models have been used to study this compound's effects?
A10: Researchers utilize various models to investigate SSD's therapeutic potential, including:
- In vitro: Numerous cancer cell lines (e.g., Panc-1, Hela, A549) and primary cells like hepatic stellate cells (HSCs) have been used. [, , , ]
- In vivo: Rodent models of various diseases are employed, including models for neuropathic pain, acute lung injury, peritoneal fibrosis, and DOX-induced cardiotoxicity. [, , , ]
Q11: What are the known toxicities associated with this compound?
A11: While generally considered safe, high doses of SSD may exhibit toxicity. Research highlights potential concerns regarding hepatotoxicity, neurotoxicity, hemolysis, and cardiotoxicity. []
Q12: What analytical techniques are commonly used to quantify this compound?
A12: Various analytical techniques are employed to measure SSD, including:
- High-performance liquid chromatography (HPLC): Frequently coupled with UV detection or mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , , , , , ]
- Ultra-high-performance liquid chromatography (UHPLC): Offers improved resolution and speed compared to HPLC, often coupled with mass spectrometry. []
- Capillary electrophoresis (CE): Provides high separation efficiency, particularly for analyzing complex mixtures. [, ]
Q13: How is the quality of this compound assessed for research and potential pharmaceutical applications?
A13: Ensuring SSD quality is crucial for both research and pharmaceutical development. Researchers and manufacturers employ various measures, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















